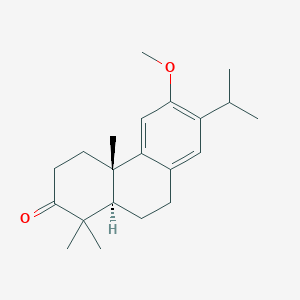
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups. This compound is derived from hinokione, a naturally occurring sesquiterpene found in the essential oils of certain coniferous trees. The methyl ether derivative is synthesized to enhance its stability and solubility for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one typically involves the methylation of hinokione. One common method is the Williamson ether synthesis, where hinokione is reacted with a methyl halide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of hinokione from natural sources, followed by its methylation using methyl iodide or methyl bromide under controlled conditions.
化学反応の分析
Types of Reactions
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ether into alcohols or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ethers.
科学的研究の応用
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of (4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
Hinokione: The parent compound from which (4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one is derived.
Methyl eugenol: Another methyl ether with similar structural features.
Anethole: A related ether with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific structural features and the presence of the hinokione moiety. This gives it distinct chemical and biological properties compared to other ethers. Its enhanced stability and solubility make it particularly useful in various applications.
特性
CAS番号 |
18325-89-8 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
(4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18H,7-10H2,1-6H3/t18-,21+/m0/s1 |
InChIキー |
AEJKGOPTGKZBGN-GHTZIAJQSA-N |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(=O)C3(C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















